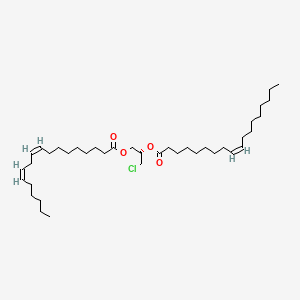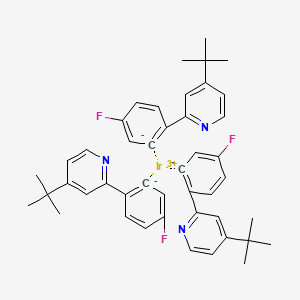
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+): is a complex organometallic compound that features a pyridine ligand substituted with a tert-butyl group and a fluorobenzene moiety, coordinated to an iridium ion in the +3 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the following steps:
Formation of the Pyridine Ligand: The pyridine ligand is synthesized by reacting 4-tert-butylpyridine with 4-fluorobenzene under specific conditions to introduce the fluorobenzene moiety.
Coordination to Iridium: The synthesized ligand is then coordinated to an iridium precursor, such as iridium trichloride, under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various types of chemical reactions, including:
Oxidation and Reduction: The iridium center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions and reagents used.
Substitution Reactions: The compound can undergo ligand substitution reactions, where the pyridine or fluorobenzene moieties can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction could produce lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:
Materials Science: The compound is explored for its potential in the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) involves its interaction with molecular targets through coordination chemistry. The iridium center can form stable complexes with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with proteins and DNA, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-butyl-2-(4-tert-butyl-2-pyridyl)pyridine;iridium(3+): This compound has a similar structure but with additional tert-butyl groups on the pyridine ligand.
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: Another related compound with multiple tert-butyl groups and a terpyridine ligand.
Uniqueness
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to the presence of the fluorobenzene moiety, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in certain applications .
Eigenschaften
Molekularformel |
C45H45F3IrN3 |
|---|---|
Molekulargewicht |
877.1 g/mol |
IUPAC-Name |
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H15FN.Ir/c3*1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11;/h3*4,6-10H,1-3H3;/q3*-1;+3 |
InChI-Schlüssel |
ZYZHMYJZIZLDJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
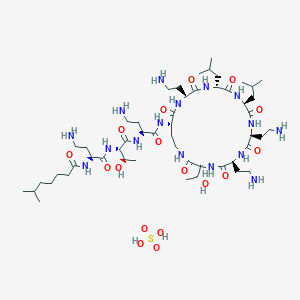
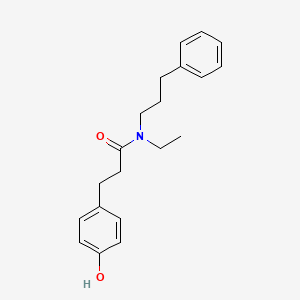

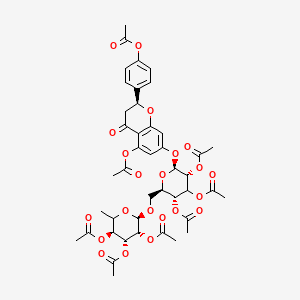
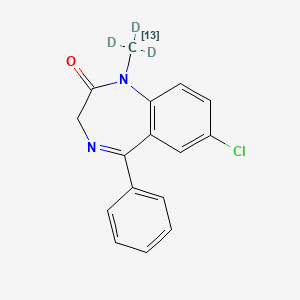

![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
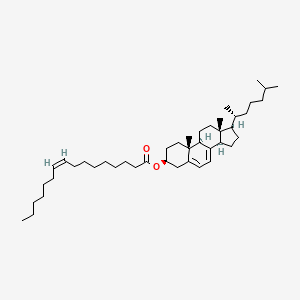

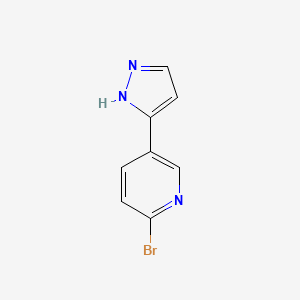
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
